3-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid
Overview
Description
3-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid, also known as 3-BCCBA, is an important organic compound used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and has a melting point of 162-164 °C. 3-BCCBA has a wide range of uses, from the synthesis of other compounds to its application in biomedical research.
Scientific Research Applications
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Pharmaceutical Chemistry
- Application Summary : “3-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Methods of Application : The preparation of this compound involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The raw starting material used is cheap and easily available dimethyl terephthalate .
- Results or Outcomes : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
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Material Science
- Application Summary : “5-Bromo-2-chlorobenzoic acid” was used to evaluate the homogeneity of organic powder . It can be used to produce 2-chloro-5-deuteriobenzoic acid .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
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Chemical Synthesis
- Application Summary : “3-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid” is often used as a reagent in chemical synthesis . It can be used to produce other chemicals, such as 2-chloro-5-deuteriobenzoic acid .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
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Peroxisome Proliferator-Activated Receptor δ (PPARδ) Agonists
- Application Summary : “3-(Chlorosulfonyl)benzoic acid” participates in the synthesis of novel anthranilic acid class of PPARδ partial agonists .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
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Chemical Reagent
- Application Summary : “3-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid” is often used as a reagent in chemical synthesis . It can be used to produce other chemicals .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
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Chemical Intermediate
- Application Summary : “3-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies .
- Methods of Application : The preparation of this compound involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The raw starting material used is cheap and easily available dimethyl terephthalate .
- Results or Outcomes : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
properties
IUPAC Name |
3-bromo-2-chloro-5-chlorosulfonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O4S/c8-5-2-3(15(10,13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTZAUSJRJCKML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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